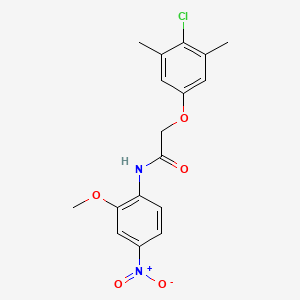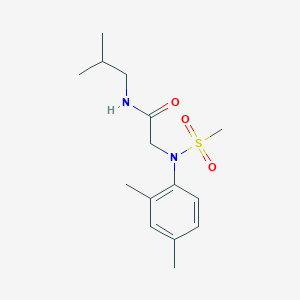![molecular formula C25H21ClFN3O2S B4974071 [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4974071.png)
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, dioxopyrrolidinyl, chlorophenyl, and phenylethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate involves multiple steps, typically starting with the preparation of the core dioxopyrrolidinyl structure. This is followed by the introduction of the fluorophenyl, chlorophenyl, and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and thiourea derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline the synthesis and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated precursors, amines, and thiourea derivatives in the presence of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This could lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Steviol glycoside: A compound with a similar phenyl structure.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar aromatic ring structures.
Uniqueness
What sets [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-(2-phenylethyl)carbamimidothioate apart is its combination of fluorophenyl, dioxopyrrolidinyl, chlorophenyl, and phenylethyl groups
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-(2-phenylethyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-7-4-8-20(15-18)29-25(28-14-13-17-5-2-1-3-6-17)33-22-16-23(31)30(24(22)32)21-11-9-19(27)10-12-21/h1-12,15,22H,13-14,16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITIBDZYLSWZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC(=NCCC3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)
![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B4974036.png)

![5-bromo-2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)
![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)



![4-BROMO-2-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER](/img/structure/B4974093.png)
![N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4974101.png)
